molecular formula C11H12BrN3 B1374608 4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine CAS No. 1247523-79-0

4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine

Cat. No. B1374608
M. Wt: 266.14 g/mol
InChI Key: YHCWGTUUTGHKPR-UHFFFAOYSA-N
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Description

The compound “4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine” is an organic compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted at the 1 and 2 positions with methyl groups, at the 4 position with a 4-bromophenyl group, and at the 5 position with an amine group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole ring, possibly through a condensation reaction of a 1,2-diketone (or similar precursor) with ammonia or an ammonium salt. The 4-bromophenyl group could potentially be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring, with the various substituents attached at the positions mentioned above. The bromophenyl group would likely contribute significant steric bulk .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazole ring, the bromophenyl group, and the amine group. The bromine atom on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromophenyl group could increase its molecular weight and possibly its lipophilicity .

Scientific Research Applications

  • Antimicrobial and Antiproliferative Agents

    • Field : Pharmacology
    • Application : The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which is structurally similar to the compound you mentioned, has been studied for its antimicrobial and anticancer properties .
    • Method : The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
    • Results : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
  • Synthesis of Mixed Bisamide Derivative and Monoamide Product

    • Field : Organic Chemistry
    • Application : 4-Bromophenyl isocyanate, another compound that contains a 4-bromophenyl group, is used in the synthesis of mixed bisamide derivative and monoamide product .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these syntheses were not provided in the source .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity, and evaluations of its biological activity .

properties

IUPAC Name

5-(4-bromophenyl)-2,3-dimethylimidazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3/c1-7-14-10(11(13)15(7)2)8-3-5-9(12)6-4-8/h3-6H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCWGTUUTGHKPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1C)N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine
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Reactant of Route 4
4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine
Reactant of Route 5
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4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine
Reactant of Route 6
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